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Introduction
The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is an emerging and critical reader of histone

post-translational modifications, particularly lysine acetylation and crotonylation. Among the

four human YEATS domain-containing proteins, YEATS4 (also known as GAS41) has garnered

significant attention as a key player in chromatin remodeling and gene transcription.[1] Its direct

involvement in the recognition of acetylated histone tails makes it a crucial component of

transcriptional activation.[2][3] YEATS4 is a stoichiometric member of the SRCAP and

Tip60/p400 chromatin remodeling complexes, which are essential for the deposition of the

histone variant H2A.Z.[1][3]

Functionally, the YEATS domain of YEATS4 specifically binds to acetylated histone H3, with a

notable affinity for di-acetylated lysines such as H3K14ac, H3K18ac, and H3K27ac.[2][3] This

interaction is fundamental for recruiting the associated chromatin remodeling complexes to

specific gene promoters, thereby facilitating an open chromatin state and promoting gene

expression.[3] Dysregulation of YEATS4 has been implicated in various cancers, including non-

small cell lung cancer, breast cancer, and pancreatic cancer, where it often acts as an

oncogene.[4][5][6] Its role in promoting cell proliferation and survival, coupled with its druggable

pocket, has positioned YEATS4 as a promising therapeutic target for anti-cancer drug

development.[7] This guide provides an in-depth technical overview of YEATS4 as a binder for
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studying histone acetylation, including its associated signaling pathways, quantitative binding

data for known ligands, and detailed experimental protocols for its characterization.

Signaling Pathways Involving YEATS4
YEATS4 is a critical node in several signaling pathways that are frequently dysregulated in

cancer. Its ability to read histone acetylation marks allows it to influence the transcription of key

genes within these pathways.

YEATS4 in the p53 Pathway
YEATS4 has been shown to negatively regulate the p53 tumor suppressor pathway. It can

interact with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. This interaction can

enhance the degradation of p53, thereby promoting cell survival and proliferation.[8][9]
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Caption: YEATS4's role in the p53 signaling pathway.

YEATS4 in the Wnt/β-catenin Pathway
In several cancers, including pancreatic and gastric cancer, YEATS4 has been shown to

activate the Wnt/β-catenin signaling pathway.[10] It can promote the nuclear translocation of β-

catenin and enhance the transcription of Wnt target genes, such as c-Myc and Cyclin D1,

which are critical for cell cycle progression.
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Caption: YEATS4's involvement in the Wnt/β-catenin signaling pathway.

Quantitative Data for YEATS4 Binders
The development of potent and selective small molecule binders for YEATS4 is a key focus in

academic and pharmaceutical research. The following table summarizes the binding affinities

and cellular engagement data for some reported YEATS4 binders.

Compound Assay Type Target
Binding
Affinity (K D
/K i )

Cellular
Engagemen
t (IC 50 /EC
50 )

Reference(s
)

YEATS4

binder 4d
Not Specified YEATS4 33 nM (K i )

170 nM

(NanoBRET)
[3]

YEATS4

binder 4e
Not Specified YEATS4 37 nM (K i )

300 nM

(NanoBRET)
[11]

Compound

18

Cellular

Assay
YEATS4 Not Reported ~6 µM [7]

Dimeric

Analog (Cpd

19)

Fluorescence

Polarization

(FP)

YEATS4 Not Reported Not Reported [7]

SGC-iMLLT Not Specified MLLT1/3
Not

Applicable

Not

Applicable
[10]

Experimental Protocols
Studying the interaction between YEATS4 and acetylated histones, and screening for inhibitors,

requires robust and sensitive biochemical and cellular assays. Below are detailed

methodologies for key experiments.
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AlphaScreen (Amplified Luminescent Proximity
Homogeneous Assay)
AlphaScreen is a bead-based, no-wash assay ideal for high-throughput screening of protein-

protein interactions.

Experimental Workflow:

Start Dispense Compounds/
Test Molecules
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YEATS4 Protein

Add Biotinylated
Histone Peptide Incubate (30 min) Add Donor and

Acceptor Beads Incubate (60 min, dark)
Read Plate

(680 nm excitation,
520-620 nm emission)

Analyze Data
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Caption: Workflow for a YEATS4 AlphaScreen assay.

Detailed Methodology:[5][8][9][11]

Compound Dispensing: Dispense test compounds into a 384-well microplate. For dose-

response curves, a typical starting concentration is 200 µM with serial dilutions.

Reagent Preparation:

Prepare a solution of His-tagged YEATS4 protein in assay buffer (e.g., 50 mM Tris-HCl pH

8.0, 150 mM NaCl, 0.5% BSA, 0.1% NP-40).

Prepare a solution of biotinylated histone peptide (e.g., H3K27ac) in the same assay

buffer.

The optimal concentrations of protein and peptide should be determined through a cross-

titration experiment to achieve a robust signal-to-background ratio.

Assay Procedure:

Add the His-tagged YEATS4 protein solution to each well.

Add the biotinylated histone peptide solution to each well.
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Incubate the plate at room temperature for 30 minutes to allow for protein-peptide

interaction and inhibitor binding.

Prepare a mixture of Streptavidin-coated Donor beads and Nickel chelate-coated Acceptor

beads in the assay buffer. Add this bead suspension to each well.

Incubate the plate in the dark at room temperature for at least 60 minutes to allow for

bead-protein/peptide binding.

Data Acquisition and Analysis:

Read the plate using a microplate reader capable of AlphaScreen detection (excitation at

680 nm and emission detection between 520-620 nm).

The signal is inversely proportional to the inhibition of the YEATS4-histone interaction.

Calculate IC 50 values by fitting the dose-response data to a suitable model.

Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to directly measure the heat changes that occur

during a binding event, allowing for the determination of binding affinity (K D ), stoichiometry

(n), and thermodynamic parameters (ΔH and ΔS).

Experimental Workflow:

Start Prepare Protein and Ligand
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Load YEATS4 Protein
into Sample Cell

Load Ligand
into Syringe
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to Desired Temperature
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of Ligand into Protein

Measure Heat Change
After Each Injection

Integrate Peaks and
Fit to Binding Model End
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Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Detailed Methodology:[12][13][14]
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Sample Preparation:

Dialyze both the purified YEATS4 protein and the ligand (e.g., acetylated histone peptide

or small molecule inhibitor) extensively against the same buffer to minimize buffer

mismatch effects. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl.

Accurately determine the concentrations of the protein and ligand.

Degas the solutions before use to prevent bubble formation in the ITC cell.

Instrument Setup:

Thoroughly clean the sample cell and syringe with detergent and water.

Set the experimental temperature (e.g., 25 °C).

Experiment Execution:

Load the YEATS4 protein solution into the sample cell (typically 5-50 µM).

Load the ligand solution into the injection syringe (typically 10-20 times the protein

concentration).

Perform a series of small, timed injections of the ligand into the sample cell while stirring.

Record the heat released or absorbed after each injection.

Data Analysis:

Integrate the area of each injection peak to determine the heat change.

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine

the K D , n, and ΔH.

Cellular Thermal Shift Assay (CETSA)
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CETSA is a method to assess the target engagement of a compound in a cellular environment

by measuring changes in the thermal stability of the target protein upon ligand binding.

Experimental Workflow:

Start Treat Cells with
Compound or Vehicle

Heat Cells at a
Range of Temperatures Lyse Cells

Centrifuge to Separate
Soluble and Aggregated

Proteins

Collect Supernatant
(Soluble Fraction)

Analyze YEATS4 Levels
(e.g., Western Blot)

Plot Melting Curve
(% Soluble vs. Temp) End
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Caption: Workflow for a Cellular Thermal Shift Assay.

Detailed Methodology:[15][16][17]

Cell Treatment:

Culture cells to an appropriate confluency.

Treat the cells with the test compound or vehicle (e.g., DMSO) and incubate for a specific

time to allow for cellular uptake and target binding.

Thermal Challenge:

Aliquot the cell suspension into PCR tubes.

Heat the samples at a range of temperatures for a defined period (e.g., 3 minutes).

Cell Lysis and Fractionation:

Lyse the cells by freeze-thaw cycles or using a lysis buffer.

Separate the soluble protein fraction from the aggregated proteins by centrifugation at

high speed (e.g., 20,000 x g for 20 minutes).

Protein Detection and Analysis:

Collect the supernatant containing the soluble proteins.
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Analyze the amount of soluble YEATS4 protein in each sample using a method such as

Western blotting or mass spectrometry.

Plot the percentage of soluble YEATS4 protein as a function of temperature to generate a

melting curve.

A shift in the melting curve to a higher temperature in the presence of the compound

indicates target stabilization and engagement.

Conclusion
YEATS4 is a pivotal reader of histone acetylation, playing a crucial role in gene regulation and

the pathogenesis of various diseases, particularly cancer. Its well-defined YEATS domain,

which recognizes specific histone acetylation marks, presents a compelling target for

therapeutic intervention. The methodologies outlined in this guide, from high-throughput

screening assays like AlphaScreen to biophysical characterization with ITC and cellular target

engagement confirmation with CETSA, provide a comprehensive toolkit for researchers and

drug developers. A thorough understanding and application of these techniques will be

instrumental in advancing our knowledge of YEATS4 biology and in the discovery of novel

therapeutics targeting this important epigenetic regulator.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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